N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine
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Overview
Description
N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as chloro, fluoro, nitro, and pyridin-2-ylmethoxy. These substitutions confer specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Substituents: The chloro, fluoro, and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, fluorination using elemental fluorine or a fluorinating agent, and nitration using nitric acid.
Attachment of Pyridin-2-ylmethoxy Group: The pyridin-2-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate leaving group on the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. For example, the chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, reduction may yield amino derivatives, and substitution may yield various substituted quinazolines.
Scientific Research Applications
N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new quinazoline derivatives with potential biological activities.
Biology: It is studied for its potential as a biochemical probe to investigate cellular pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cell growth, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their kinase inhibitory activities and are used in cancer research.
Uniqueness
N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.
Biological Activity
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
- Molecular Formula : C20H13ClFN5O3
- Molecular Weight : 425.8 g/mol
- CAS Number : 897441-42-8
- Density : 1.510 ± 0.06 g/cm³ (predicted)
- Boiling Point : 611.7 ± 55.0 °C (predicted)
The compound is primarily recognized for its role as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in the signaling pathways that regulate cell division and survival. Inhibition of EGFR has been associated with anticancer effects, particularly in tumors where EGFR is overexpressed.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. For instance:
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values indicate strong inhibitory effects on cell proliferation, comparable to established chemotherapeutic agents .
- A study reported that related quinazoline derivatives showed IC50 values as low as 0.096 μM against EGFR, suggesting that the compound may possess similar potency .
- Mechanistic Insights :
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other biological activities:
Case Studies and Research Findings
Properties
Molecular Formula |
C20H13ClFN5O3 |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-7-fluoro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C20H13ClFN5O3/c21-15-7-12(4-5-19(15)30-10-13-3-1-2-6-23-13)26-20-14-8-18(27(28)29)16(22)9-17(14)24-11-25-20/h1-9,11H,10H2,(H,24,25,26) |
InChI Key |
KEWDZRBUFXTLGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC3=NC=NC4=CC(=C(C=C43)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
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